3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-phenyl-5-[(2,4,6-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-13(2)17(14(3)10-12)24(21,22)11-16-19-18(20-23-16)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWNBLRBXZHWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the reaction of a phenyl-substituted oxadiazole precursor with a trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The phenyl and trimethylbenzenesulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives containing the 2,4,6-trimethylbenzenesulfonyl moiety exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to 3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study found that certain hydrazones derived from this sulfonyl group showed minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against various bacterial strains .
Anticancer Potential
The oxadiazole derivatives have also been investigated for their anticancer properties. Studies suggest that the presence of the oxadiazole ring enhances the cytotoxic effects on cancer cell lines. For example, compounds with similar structural features have demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models. This suggests potential applications in developing new chemotherapeutic agents .
Case Study 1: Antibacterial Activity
In a recent study focusing on the synthesis of sulfonamide derivatives, researchers synthesized several compounds based on the 2,4,6-trimethylbenzenesulfonyl framework. Among these derivatives, one compound demonstrated remarkable antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL. This highlights the potential for developing new antibiotics from oxadiazole derivatives .
Case Study 2: Anticancer Activity
Another investigation evaluated the efficacy of oxadiazole derivatives in inhibiting cancer cell growth. A derivative similar to this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell viability with IC50 values below 20 µM for both cell lines .
Mechanism of Action
The mechanism by which 3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole and structurally related 1,2,4-oxadiazole derivatives:
Key Comparisons
Substituent Effects on Enzyme Inhibition The 2,4,6-trimethylbenzenesulfonylmethyl group in the target compound contrasts with triazole-substituted analogs (e.g., ), where a Cl atom at R7 is critical for antimycobacterial activity. Methoxy (OCH3) or hydrogen substituents at analogous positions in triazole derivatives result in complete loss of activity against resistant M. tuberculosis strains, highlighting the substituent’s electronic and steric sensitivity .
Biological Activity Spectrum Antimicrobial vs. Antifungal/Nematicidal: While triazole- and sulfonyl-substituted oxadiazoles (e.g., target compound) are primarily antimicrobial, amide-containing derivatives (e.g., ) exhibit antifungal and nematicidal activity by targeting succinate dehydrogenase (SDH) in fungi .
Triazole-substituted analogs are synthesized via click chemistry or cyclization reactions, emphasizing modularity for SAR studies .
Physicochemical Properties
- The trimethylbenzenesulfonyl group increases molecular weight and hydrophobicity compared to vinyl or thiazole substituents, which may impact solubility and blood-brain barrier penetration.
- Sulfanylmethyl-linked bis-oxadiazoles () exhibit high thermal stability but reduced bioavailability due to their dimeric structure .
Biological Activity
3-Phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound features a phenyl group and a trimethylbenzenesulfonyl group attached to the oxadiazole ring. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function through competitive or non-competitive inhibition of enzymes or receptors. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
Anticancer Activity
The oxadiazole derivatives have shown promising anticancer properties. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 9.27 |
| CaCo-2 (Colon Adenocarcinoma) | 2.76 |
| 3T3-L1 (Mouse Embryo) | 1.143 |
These results suggest that this compound may be particularly effective against renal and colon cancers .
Antimicrobial Activity
Oxadiazoles have also been explored for their antimicrobial properties. A study highlighted their effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory activity of oxadiazoles has been documented in several studies. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various oxadiazole derivatives on human cancer cell lines. The results demonstrated that modifications to the oxadiazole ring could enhance cytotoxicity against specific cancer types .
- Antimicrobial Evaluation : A comparative study assessed the antibacterial efficacy of several oxadiazole derivatives against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited significant activity with low MIC values .
Q & A
Q. What are the most efficient synthetic routes for preparing 3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole?
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carbonyl groups. For example, refluxing amidoximes with substituted benzoyl chlorides in pyridine has been employed to generate 3,5-diaryl-1,2,4-oxadiazoles . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) can significantly impact yields. A comparative study using ethanol with glacial acetic acid under reflux achieved moderate yields for analogous triazole-oxadiazole hybrids . For sulfonylmethyl-substituted derivatives like the target compound, Staudinger/aza-Wittig reactions or sulfonylation of pre-formed oxadiazole intermediates may be required .
Q. How can the purity and structural integrity of this compound be validated?
Characterization typically involves a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, X-ray diffraction analysis of similar compounds (e.g., 3-phenyl-5-(benzotriazolylmethyl)-1,2,4-oxadiazole) confirmed planar geometries and intermolecular interactions like C–H⋯N hydrogen bonds, critical for validating crystallinity . Computational tools like Multiwfn can further analyze electron density and molecular electrostatic potentials to corroborate experimental data .
Q. What pharmacological activities are associated with 1,2,4-oxadiazole derivatives?
1,2,4-Oxadiazoles are widely explored for antimicrobial, antitumor, and anti-inflammatory properties. For example, 3,5-diaryl-1,2,4-oxadiazoles demonstrated antitumor activity by reducing tumor weight and extending lifespan in murine models . Derivatives targeting aminoacyl-tRNA synthetases (e.g., MetRS/LeuRS) showed antibacterial activity against Mycobacterium tuberculosis at 2–20 mg/L, though with varying enzyme inhibition efficacy .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) and molecular docking are critical. Multiwfn enables topology analysis of electron density to identify reactive sites, while semi-flexible docking (e.g., against M. tuberculosis MetRS) can prioritize compounds with optimal binding affinity . For example, derivatives with electron-withdrawing substituents (e.g., chloro, methoxy) on the phenyl ring exhibited stronger enzyme inhibition due to enhanced π-π stacking and hydrogen bonding .
Q. How can researchers resolve contradictions in reported biological data for 1,2,4-oxadiazoles?
Discrepancies in bioactivity often arise from substituent effects or assay conditions. A 2021 study found that 3-phenyl-5-(triazolyl)-oxadiazoles showed antibacterial activity only when paired with specific substituents (e.g., 4-fluoro-phenyl), highlighting the need for systematic structure-activity relationship (SAR) studies . Comparative analysis of IC₅₀ values across studies (e.g., 148.5 µM for MetRS vs. inactive analogs) can identify critical pharmacophores .
Q. What strategies optimize the reaction yield of sulfonylmethyl-substituted 1,2,4-oxadiazoles?
Key factors include:
- Catalyst selection : DBU (1,8-diazabicycloundec-7-ene) improved yields in sulfonylation reactions by facilitating intermediate formation .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhanced cyclization efficiency for analogous compounds .
- Temperature control : Reflux conditions (e.g., 80°C in acetonitrile) minimized side reactions during benzotriazole coupling .
Q. How can structural modifications enhance multitarget activity (e.g., anti-Alzheimer’s and antimicrobial)?
Hybridization with bioactive scaffolds (e.g., triazoles, pyridines) is a promising strategy. A 2024 study designed 1,2,4-oxadiazole derivatives inhibiting both acetylcholinesterase (AChE, IC₅₀ = 0.0158–0.121 µM) and bacterial enzymes by incorporating sulfonamide and trifluoromethyl groups . Computational fragment-based design can identify moieties balancing lipophilicity and target selectivity .
Methodological Considerations
Q. What analytical techniques are recommended for studying substituent effects on bioactivity?
- SAR tables : Tabulate substituents (e.g., -Cl, -OCH₃) against bioactivity metrics (IC₅₀, MIC) to identify trends .
- Hammett plots : Correlate electronic parameters (σ) of substituents with activity to assess electronic effects .
- Molecular dynamics simulations : Evaluate binding stability of derivatives in enzyme active sites over time .
Q. How can researchers address low solubility in biological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate derivatives in liposomes to enhance bioavailability .
Data Contradiction Analysis
Q. Why do some 1,2,4-oxadiazoles show species-specific antibacterial activity?
Variations in enzyme active site residues (e.g., M. tuberculosis MetRS vs. human homologs) explain selectivity. A 2021 study found that 3-phenyl-5-(triazolyl)-oxadiazoles inhibited bacterial MetRS but not mammalian enzymes due to steric clashes in human MetRS . Cross-species docking and mutational analysis can clarify these differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
